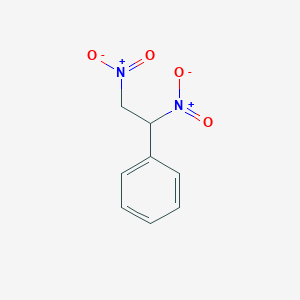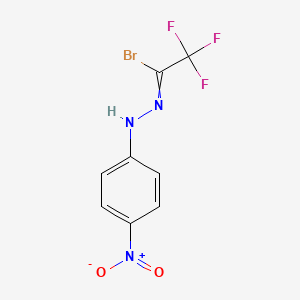
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a hydrazonoyl bromide moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrophenylhydrazine in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated and nitrophenylated derivatives, which can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The hydrazonoyl bromide moiety can undergo nucleophilic substitution, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: Similar in structure but lacks the hydrazonoyl bromide moiety.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a carbonyl group instead of the hydrazonoyl bromide moiety.
Properties
CAS No. |
38562-38-8 |
|---|---|
Molecular Formula |
C8H5BrF3N3O2 |
Molecular Weight |
312.04 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H5BrF3N3O2/c9-7(8(10,11)12)14-13-5-1-3-6(4-2-5)15(16)17/h1-4,13H |
InChI Key |
UQDNVTJSRCMCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


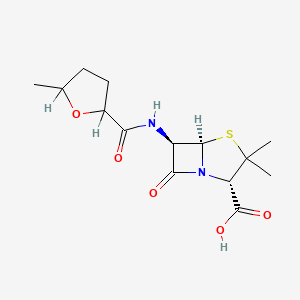
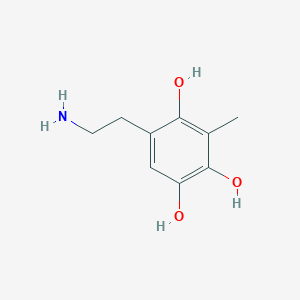
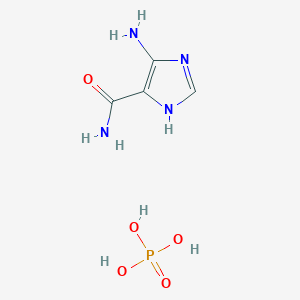
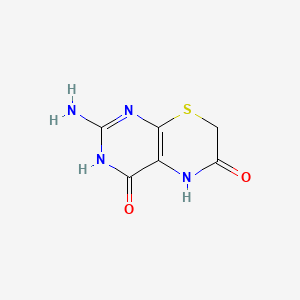
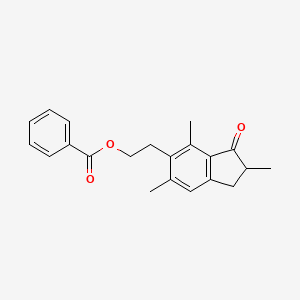
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
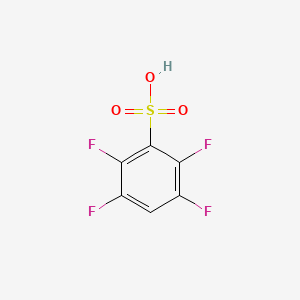
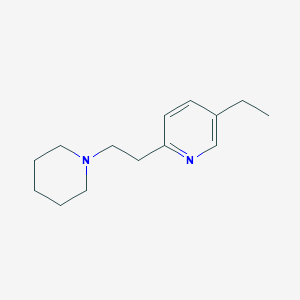
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)

